molecular formula C11H8N2O B1608314 1H-Perimidin-2(3H)-one CAS No. 5157-11-9

1H-Perimidin-2(3H)-one

Cat. No. B1608314
CAS RN: 5157-11-9
M. Wt: 184.19 g/mol
InChI Key: NKEWBOPVULFSFJ-UHFFFAOYSA-N
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Description

1H-Perimidin-2(3H)-one, also known as Pyrimidine-2,4(1H,3H)-dione, is a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . It is a naturally occurring metabolite and has a molecular weight of 112.09 .


Synthesis Analysis

The synthesis of 1H-Perimidin-2(3H)-one involves several steps. Oxo- and dioxothietane derivatives of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4-(1H,3H)-dione were synthesized by oxidation . N-Alkylation and CH-aminomethylation produced 3-alkyl- and 5-aminomethyl-substituted 6-methyl-1-(thietan-3-yl)pyrimidine-2,4-(1H,3H)-dione, 6-methyl-1-(1-oxothietan-3-yl)pyrimidine-2,4-(1H,3H)-dione, and 1-(1,1-dioxothietan-3-yl)-6-methylpyrimidine-2,4-(1H,3H)-dione .


Molecular Structure Analysis

The molecular structure of 1H-Perimidin-2(3H)-one is characterized by a pyrimidine ring substituted with two carbonyl groups . The molecular formula is C4H4N2O2 .


Chemical Reactions Analysis

The chemical reactions involving 1H-Perimidin-2(3H)-one include oxidation, N-Alkylation, and CH-aminomethylation . These reactions lead to the formation of various derivatives of 1H-Perimidin-2(3H)-one .


Physical And Chemical Properties Analysis

1H-Perimidin-2(3H)-one has a molecular weight of 112.09 . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

1. Protein Tyrosine Phosphatase 1B Inhibitors

  • Application Summary: A series of 1H-2,3-dihydroperimidine derivatives was designed, synthesized, and evaluated as a new class of inhibitors of protein tyrosine phosphatase 1B (PTP1B) with IC50 values in the micromolar range .
  • Methods of Application: The compounds were synthesized and their inhibitory activity against PTP1B was evaluated. The selectivity of these compounds over T-cell protein tyrosine phosphatases (TCPTP) was also assessed .
  • Results: Compounds 46 and 49 showed submicromolar inhibitory activity against PTP1B, and good selectivity (3.48-fold and 2.10-fold respectively) over TCPTP .

2. Antibacterial and Anti-parasitic Activities

  • Application Summary: A new series of metronidazole derivatives containing piperazine rings were prepared via the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with selected substituted piperazines in the presence of a base .
  • Methods of Application: The structures of the new compounds were confirmed by NMR and MS spectral data and by elemental analyses. The antibacterial and anti-parasitic activities of these compounds were evaluated in vitro .
  • Results: Some of the newly synthesized compounds exhibited superior activity against Clostridium sporogenes bacteria compared to the standard drug metronidazole. On the other hand, other derivatives exhibited remarkable antigiardial activity and were found to be more active than metronidazole with IC50 ranging from 1.8 to 6.7 µg/dm3 .

3. Transition Metal Complexes

  • Application Summary: Synthesis of new transition metal complexes of 1H-perimidine derivatives having antimicrobial and anti-inflammatory activities .
  • Methods of Application: The methods of application or experimental procedures are not specified in the available information .
  • Results: The results or outcomes obtained are not specified in the available information .

4. Anti-Fibrosis Activity

  • Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
  • Methods of Application: The structures of the new compounds were confirmed by NMR and MS spectral data and by elemental analyses. The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
  • Results: Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that compounds 12m and 12q might be developed the novel anti-fibrotic drugs .

5. Chemosensor for Cu2+

  • Application Summary: A perimidine based chemosensor, 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzene (1), was developed which exhibits selective colorimetric and fluorescence “turn off” response toward nano molar Cu2+ .
  • Methods of Application: The methods of application or experimental procedures are not specified in the available information .
  • Results: The results or outcomes obtained are not specified in the available information .

Future Directions

The future directions in the research of 1H-Perimidin-2(3H)-one could involve the design of novel inhibitors of PTP1B as well as other PTPs . The development of new highly effective and non-toxic hypotensive drugs with prolonged action is a critical problem of modern pharmacology and pharmaceutical chemistry .

properties

IUPAC Name

1,3-dihydroperimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11-12-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEWBOPVULFSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=O)NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401196
Record name 1H-Perimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Perimidin-2(3H)-one

CAS RN

5157-11-9
Record name 1H-Perimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-perimidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
RM Claramunt, J Dotor, D Sanz… - Helvetica chimica …, 1994 - Wiley Online Library
The X‐ray crystal and molecular structures of 1‐methyl‐ 1H‐perimidin‐2(3H)‐one (5b) and 1,3‐dimethyl‐1H‐perimidin‐2(3H)‐one (6) were determined. The crystals are built of piles of …
Number of citations: 22 onlinelibrary.wiley.com
K Kato, T Hiroi, N Seto, S Ohtani, T Ogoshi - Chemistry Letters, 2022 - journal.csj.jp
On a rigid three-dimensional π-framework, trinaphtho[3.3.3]propellane, hydrogen-bonding urea moieties were installed by successive functionalization with amino and carbonyl groups. …
Number of citations: 1 www.journal.csj.jp
F Gründler, H Scholz, M Herbig… - European Journal of …, 2021 - Wiley Online Library
A novel phosgene‐free route to different isocyanates starts from CO 2 and aminosilanes (cf. silylamines) to form so‐called carbamoyloxysilanes (O‐silylcarbamates), i. e., compounds …
S Anga, S Biswas, RK Kottalanka… - Canadian Chemical …, 2014 - researchgate.net
We report here the synthesis of phenyl (2-phenyl-2, 3-dihydro-1H-perimidin-2-yl) methanone (2) by the condensation reaction between 1, 8-diaminonaphthalene (1) and benzil in …
Number of citations: 7 www.researchgate.net
EA Filatova, AV Gulevskaya, AF Pozharskii… - Tetrahedron, 2016 - Elsevier
A series of mono-, di-, tri- and tetra-alkynyl derivatives of 1,3-dimethyl- and 1,3-diethyl-1H-perimidine-2(3H)-ones have been obtained from the corresponding bromides via the …
Number of citations: 17 www.sciencedirect.com
AF Pozharskii, AV Gulevskaya… - Russian Chemical …, 2020 - iopscience.iop.org
Data on the physicochemical characteristics, theoretical calculations, reactivity and synthetic methods for perimidines are summarized. Although perimidine and some of its simple 2-…
Number of citations: 11 iopscience.iop.org
T Yoshida, N Kambe, S Murai, N Sonoda - Bulletin of the Chemical …, 1987 - journal.csj.jp
Five-, six-, and seven-membered cyclic ureas were synthesized in excellent yields from various aromatic diamines by reaction with carbon monoxide and a stoichiometric or excess …
Number of citations: 64 www.journal.csj.jp
JI Nelina-Nemtseva, AV Gulevskaya, AF Pozharskii… - Tetrahedron, 2016 - Elsevier
For the first time, π-deficient alkynyl hetarenes were used as dipolarophiles in a 1,3-dipolar cycloaddition reaction with in situ generated azinium ylides. A three-component reaction of …
Number of citations: 12 www.sciencedirect.com
R Sekiya, T Haino - ChemPhysChem, 2022 - Wiley Online Library
Graphene and its relatives have received considerable attention from the fields of physics and chemistry since the isolation of pristine graphene sheets. Nanographenes (NGs) are …
EA Filatova, AV Gulevskaya, AF Pozharskii… - Tetrahedron, 2018 - Elsevier
The Sonogashira coupling of 2-ethynyl, 4-ethynyl and 2,7-diethynyl derivatives of 1,8-bis(dimethylamino)naphthalene (proton sponge) with 1-iodo- and 1,8-diiodonaphthalenes has …
Number of citations: 4 www.sciencedirect.com

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